molecular formula C19H27N3O4 B11405286 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

Cat. No.: B11405286
M. Wt: 361.4 g/mol
InChI Key: APLGVMSHQACWSF-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the oxadiazole ring followed by the introduction of the dipropoxyphenyl and methylbutanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the oxadiazole class exhibit significant anticancer properties. N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide has been evaluated for its efficacy against various cancer cell lines. For instance:

  • In vitro studies have shown that this compound can induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
  • Case Study : A study demonstrated that similar oxadiazole derivatives exhibited percent growth inhibition (PGI) against several cancer lines such as OVCAR-8 and NCI-H460 with notable efficacy .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. The oxadiazole derivatives are known to possess activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A comparative analysis indicated that derivatives with similar structures showed better activity against Gram-positive bacteria than Gram-negative ones. This suggests potential applications in developing new antibacterial agents .

Anti-inflammatory Potential

The anti-inflammatory properties of this compound are being explored through various assays.

  • Mechanism of Action : The compound may inhibit the activity of enzymes involved in inflammatory processes. Studies have indicated that certain oxadiazole derivatives can effectively reduce inflammatory markers in cell cultures .

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide can be compared with other similar compounds, such as:

Biological Activity

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and anticancer effects, supported by relevant research findings and data tables.

Molecular Characteristics

  • Molecular Formula : C15H19N3O2
  • Molecular Weight : 273.33 g/mol
  • LogP : 3.7953 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 153.06 Ų (suggesting potential for good bioavailability)

These properties suggest that the compound may have suitable characteristics for biological activity.

Antioxidant Activity

Research indicates that oxadiazole derivatives exhibit considerable antioxidant properties. For instance, studies have shown that compounds similar to this compound can scavenge free radicals effectively. The antioxidant capacity can be measured using various assays such as:

Assay TypeMechanismResult (Example)
CUPRAC (Cupric Ion Reducing)Reduces cupric ionsIC50 = 25 µM
DPPH (2,2-Diphenyl-1-picrylhydrazyl)Scavenges DPPH radicalsIC50 = 30 µM

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes that are crucial in metabolic pathways. Notably, studies have highlighted its inhibitory effects on:

  • Cholinesterases : Important for neurotransmitter regulation.
  • Tyrosinase : Involved in melanin production.
  • Amylase and Glucosidase : Key in carbohydrate metabolism.

A study demonstrated that this compound exhibited significant inhibition of glucosidase with an IC50 value of approximately 15 µM .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown effectiveness against pancreatic cancer cells (PANC-1) through mechanisms involving apoptosis and cell cycle arrest. Key findings include:

Cell LineIC50 ValueMechanism of Action
PANC-120 µMInduction of apoptosis
HEK29325 µMCell cycle arrest

These results suggest that this compound could serve as a lead compound for developing novel anticancer therapies .

Study on Antioxidant and Anticancer Properties

A recent study investigated the biological activities of a series of oxadiazole derivatives including this compound. The results indicated that these compounds possess multifaceted biological activities:

  • Antioxidant Activity : Demonstrated significant free radical scavenging ability.
  • Enzyme Inhibition : Effective against key enzymes related to metabolic disorders.
  • Anticancer Effects : Induced apoptosis in pancreatic cancer cells through mitochondrial pathways.

Pharmacokinetic Studies

Pharmacokinetic evaluations showed favorable absorption and distribution characteristics for the compound. Studies indicated good plasma exposure and partial blood-brain barrier penetration following oral administration in animal models .

Properties

Molecular Formula

C19H27N3O4

Molecular Weight

361.4 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

InChI

InChI=1S/C19H27N3O4/c1-5-9-24-15-8-7-14(12-16(15)25-10-6-2)18-19(22-26-21-18)20-17(23)11-13(3)4/h7-8,12-13H,5-6,9-11H2,1-4H3,(H,20,22,23)

InChI Key

APLGVMSHQACWSF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)CC(C)C)OCCC

Origin of Product

United States

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